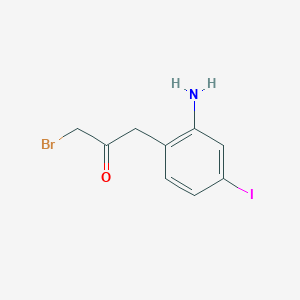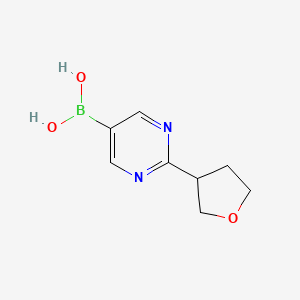
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BN2O3 and a molecular weight of 194.00 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a pyrimidine ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds . This compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Tetrahydrofuran-2-yl)pyrimidin-5-yl)boronic acid
- (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
Uniqueness
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, distinguishing it from other boronic acid derivatives .
Propiedades
Fórmula molecular |
C8H11BN2O3 |
|---|---|
Peso molecular |
194.00 g/mol |
Nombre IUPAC |
[2-(oxolan-3-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h3-4,6,12-13H,1-2,5H2 |
Clave InChI |
KFMVSEHZNLIRCF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2CCOC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


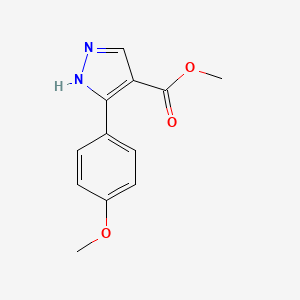
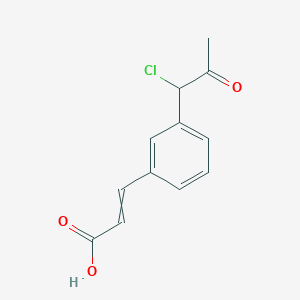
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
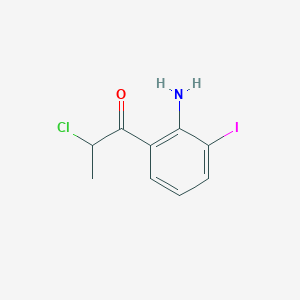

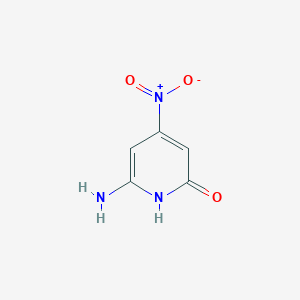
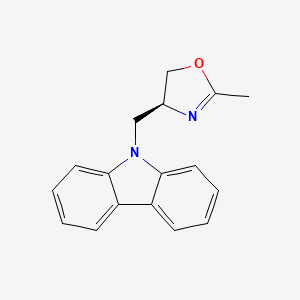
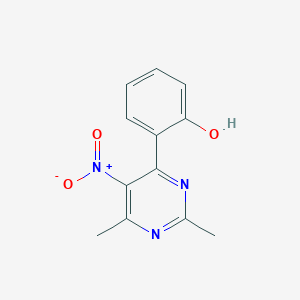
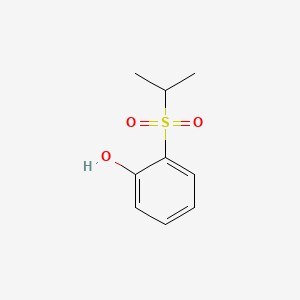
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)


